2-Ethoxy-5-phenyl-1,3,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1134-56-1 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-ethoxy-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O2/c1-2-13-10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
URPARLOOLNVMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 5 Phenyl 1,3,4 Oxadiazole and Advanced 1,3,4 Oxadiazole Derivatives
Classical Approaches to 1,3,4-Oxadiazole (B1194373) Ring Formation
The foundational methods for synthesizing the 1,3,4-oxadiazole ring have been established for decades and typically involve the cyclodehydration of diacylhydrazine precursors or the reaction of an acid hydrazide with a one-carbon synthon. These methods, while robust, often necessitate harsh reaction conditions.
Cyclization Reactions of Acylhydrazines and Analogous Precursors
A cornerstone in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of 1,2-diacylhydrazines. This transformation requires a dehydrating agent to facilitate the removal of a water molecule and promote ring closure. A variety of dehydrating agents have been historically employed, each with its own advantages and limitations.
Commonly used reagents include strong acids and acid chlorides such as:
Phosphorus oxychloride (POCl₃) nih.gov
Thionyl chloride (SOCl₂) nih.gov
Phosphorus pentoxide (P₂O₅) mdpi.com
Sulfuric acid (H₂SO₄) nih.gov
Trifluoroacetic acid nih.gov
For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by heating an appropriate acyl-hydrazide with phosphorus oxychloride. ijper.org This general approach is versatile, allowing for the introduction of various substituents at the 2- and 5-positions of the oxadiazole ring, depending on the structure of the starting diacylhydrazine. The reaction of N-(2-thenoyl)-N'-aroylhydrazines, prepared by acylating 2-thiophenecarboxylic acid hydrazide with different carboxylic acid chlorides, is a representative example of this classical cyclization strategy. farmaciajournal.com
| Precursor | Reagent | Product | Reference |
| 1,2-diacylhydrazines | POCl₃, SOCl₂, P₂O₅ | 2,5-disubstituted-1,3,4-oxadiazoles | nih.gov |
| N-(2-thenoyl)-N'-aroylhydrazines | Acid Chlorides | 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles | farmaciajournal.com |
Reactions Involving Acid Hydrazides with Carboxylic Acid Derivatives
Another classical and widely adopted route involves the reaction of an acid hydrazide with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. This two-component strategy offers significant flexibility in the synthesis of unsymmetrically substituted 1,3,4-oxadiazoles.
In a typical procedure, an acid hydrazide is reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. For example, various aromatic acids can be refluxed with an acid hydrazide in the presence of phosphorus oxychloride to yield the corresponding 2,5-disubstituted-1,3,4-oxadiazole. jyoungpharm.org The reaction mixture is then typically neutralized to isolate the product. jyoungpharm.org
Acetic anhydride (B1165640) is another common reagent used for the cyclization of Schiff's bases derived from acid hydrazides and aldehydes or acetophenones. mdpi.com The reaction often involves refluxing the precursor in acetic anhydride, followed by removal of the excess reagent and precipitation of the product in water. mdpi.com
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
| Acid Hydrazide | Aromatic Acid | POCl₃ | 2,5-disubstituted-1,3,4-oxadiazole | jyoungpharm.org |
| Hydrazone (from Acid Hydrazide) | Acetic Anhydride | - | 1,3,4-oxadiazole derivative | mdpi.com |
Modern and Catalytic Strategies for 1,3,4-Oxadiazole Synthesis
In recent years, the focus has shifted towards developing more efficient, environmentally benign, and milder synthetic protocols for 1,3,4-oxadiazole formation. These modern strategies often employ catalytic systems, alternative energy sources, or novel reagents to overcome the limitations of classical methods.
Oxidative Cyclization Reactions
Oxidative cyclization of N-acylhydrazones has emerged as a powerful and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This approach involves the in-situ formation of a reactive intermediate from an N-acylhydrazone, which then undergoes intramolecular cyclization with concomitant oxidation to form the aromatic oxadiazole ring.
A variety of oxidants have been successfully employed, including:
Chloramine-T: Used for the oxidative cyclization of hydrazones derived from benzaldehydes and aroylhydrazines. nih.gov
Mercury(II) oxide/Iodine: This system has been used for the cyclization of hydrazones to form 2-aryl-5-(p-bromophenylaminomethyl)-1,3,4-oxadiazoles. mdpi.com
2-Iodoxybenzoic acid (IBX)/Tetraethylammonium bromide (TEAB) nih.gov
Fe(III)/TEMPO nih.gov
**Molecular Iodine (I₂) ** nih.gov
The synthesis of a series of 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles was accomplished through the oxidative cyclization of hydrazones using chloramine-T as an efficient catalyst. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave irradiation has gained significant traction as a non-conventional energy source to accelerate organic reactions. In the context of 1,3,4-oxadiazole synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner products compared to conventional heating.
For example, the synthesis of 5-(2-aroyl)aryloxymethyl-2-phenyl-1,3,4-oxadiazole derivatives has been achieved using microwave radiation. mdpi.com In this method, a mixture of a hydrazide derivative, benzoic acid, and clay was irradiated in a domestic microwave oven, leading to the desired products in high yields with a short reaction time. mdpi.com Another example is the microwave-assisted oxidative cyclization of N-acylhydrazones with chloramine-T. researchgate.net The use of silica-supported dichlorophosphate (B8581778) in a solvent-free microwave irradiation method has also been reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines, offering an environmentally friendly alternative. nih.gov
| Reaction Type | Key Features | Advantages | Reference |
| Cyclization of hydrazide derivatives with benzoic acid and clay | Microwave irradiation | Fast reaction times, limited use of organic solvents | mdpi.com |
| Oxidative cyclization of N-acylhydrazones with chloramine-T | Microwave-assisted | Efficient, rapid synthesis | researchgate.net |
| Cyclodehydration of 1,2-diacylhydrazines | Silica-supported dichlorophosphate, solvent-free, microwave | Environmentally benign, suitable for various substrates | nih.gov |
Catalyst-Free and Photoredox Catalysis Approaches
The development of catalyst-free and photoredox catalysis methods represents the cutting edge of sustainable synthesis for 1,3,4-oxadiazoles. These approaches aim to minimize the use of potentially toxic and expensive metal catalysts and harsh reagents.
While specific examples for 2-Ethoxy-5-phenyl-1,3,4-oxadiazole under these conditions are not prevalent, the general trend in heterocyclic chemistry points towards the increasing adoption of these greener methodologies. One-pot syntheses are also gaining prominence, such as the reaction of benzylamine, pyrrole-2-carbaldehyde, (N-isocyanimino)triphenylphosphorane, and benzoic acid in dichloromethane (B109758) to yield a 1,3,4-oxadiazole derivative. ijper.org
The use of trichloroisocyanuric acid (TCCA) at ambient temperatures provides an efficient one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the move towards milder reaction conditions. researchgate.net These modern approaches continue to expand the toolkit for chemists, enabling the synthesis of complex 1,3,4-oxadiazole derivatives with greater efficiency and environmental consideration.
Environmentally Benign Synthetic Routes to 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazole derivatives has traditionally involved methods that use hazardous reagents and generate considerable waste. nih.gov In response to growing environmental concerns, a significant shift towards green chemistry has spurred the development of eco-friendly synthetic strategies. These modern approaches prioritize the use of renewable substrates, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. nih.gov Key advancements in this area include mechanochemical synthesis, microwave-assisted reactions, and the use of green solvents and catalysts.
One prominent green method is the mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This solvent-free approach involves grinding N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid. thieme-connect.com The reaction proceeds rapidly, often within minutes, and tolerates a range of functional groups without requiring external heating or strictly anhydrous conditions. thieme-connect.com Another sustainable technique utilizes grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine, completely avoiding the use of organic solvents. tandfonline.com
Catalytic methods using environmentally benign reagents are also at the forefront of green synthesis. An iodine-catalyzed oxidative cyclization of acylhydrazones at room temperature, using aqueous hydrogen peroxide as the oxidant, presents an efficient and eco-friendly route to 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org Furthermore, innovative techniques such as electrochemical synthesis and reactions mediated by green solvents are being implemented, offering advantages like improved scalability, cost-effectiveness, and simpler purification processes. nih.gov Microwave-assisted synthesis, in particular, has been shown to accelerate reactions, reduce energy consumption, and improve yields and product purity by promoting rapid localized heating. researchgate.net
Overview of Green Synthetic Methods for 1,3,4-Oxadiazoles
| Method | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Mechanochemical Synthesis | Grinding N-acylbenzotriazoles and acylhydrazides with PPh3/TCCA | Solvent-free, rapid reaction times, no external heating | thieme-connect.com |
| Iodine-Catalyzed Grinding | Aromatic hydrazides, aryl aldehydes, catalytic I2 | Solvent-free, avoids isolation of intermediates | tandfonline.com |
| Iodine-Catalyzed Oxidative Cyclization | Acylhydrazones, catalytic iodine, aqueous H2O2 | Environmentally benign oxidant, room temperature | rsc.org |
| Microwave-Assisted Synthesis | Microwave irradiation | Accelerated reaction rates, reduced energy use, high yields | nih.govresearchgate.net |
| Fe(III)/TEMPO-Catalyzed Cyclization | Aroyl hydrazones, cationic Fe(III)/TEMPO, O2 | Broad scope, good functional-group tolerance | organic-chemistry.org |
Derivatization and Functionalization Strategies of the 1,3,4-Oxadiazole Core
The functionalization of the stable 1,3,4-oxadiazole ring is crucial for synthesizing novel derivatives with tailored properties for applications in drug discovery and materials science. mdpi.commdpi.com Advanced strategies have been developed to introduce a wide array of substituents onto the oxadiazole core, often by targeting C-H bonds for activation.
A powerful method for regioselective functionalization is the metalation of the 1,3,4-oxadiazole scaffold using sterically hindered 2,2,6,6-tetramethylpiperidyl (TMP) bases. acs.orgnih.gov Techniques involving zincation or magnesiation with reagents like TMP₂Zn·2LiCl or TMPMgCl·LiCl allow for the metalation of the ring under mild conditions. acs.orgnih.govacs.org The resulting zincated or magnesiated intermediates can be trapped with various electrophiles, enabling the introduction of diverse functional groups with high precision and tolerance for other functionalities within the molecule. acs.orgacs.org For instance, the zincated 1,3,4-oxadiazole can undergo Negishi cross-coupling reactions with aryl iodides to produce 2-aryl-substituted derivatives in excellent yields. acs.org
Other innovative strategies include direct C-H functionalization. One such approach achieves the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through a copper-catalyzed imine C-H functionalization of N-arylidenearoylhydrazides. organic-chemistry.org This reaction is operationally simple, as it can be performed in the presence of air and moisture. organic-chemistry.org Additionally, 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles can be synthesized by reacting the parent 1,3,4-oxadiazole with aryl or alkenyl halides using copper(II) oxide nanoparticles as a reusable catalyst. organic-chemistry.org These methods provide direct and efficient pathways to a wide range of functionalized 1,3,4-oxadiazoles, which are valuable in constructing complex molecules. acs.org
Strategies for Functionalizing the 1,3,4-Oxadiazole Core
| Strategy | Key Reagents/Conditions | Type of Functionalization | Reference |
|---|---|---|---|
| Regioselective Zincation | TMP₂Zn·2LiCl, THF, 25°C | Introduction of electrophiles via Negishi cross-coupling | acs.orgacs.org |
| Regioselective Magnesiation | TMPMgCl·LiCl, THF | Trapping with various electrophiles | acs.orgnih.gov |
| Copper-Catalyzed C-H Functionalization | Cu(OTf)₂, air atmosphere | Direct annulation of N-arylidenearoylhydrazides | organic-chemistry.org |
| Copper-Catalyzed Cross-Coupling | CuO nanoparticles, aryl/alkenyl halides | Synthesis of 2-aryl/alkenyl derivatives | organic-chemistry.org |
| Ugi/Huisgen Sequence | Multicomponent reaction involving secondary amine, aldehyde, aryl chloride, tetrazole | Rapid construction of diverse 2-substituted 1,3,4-oxadiazoles | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,4 Oxadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Ethoxy-5-phenyl-1,3,4-oxadiazole, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its molecular framework.
In a study detailing its synthesis, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). rsc.org The spectrum exhibits characteristic signals corresponding to the ethoxy and phenyl groups. The aromatic protons of the phenyl ring appear as a multiplet in the range of δ 7.30-7.33 ppm. rsc.org The ethoxy group protons present as a quartet at δ 4.52 ppm, attributed to the methylene (B1212753) (-CH₂) group, and a triplet at δ 1.46 ppm, corresponding to the methyl (-CH₃) group, with a coupling constant (J) of 7.1 Hz. rsc.org
The ¹³C NMR spectrum further corroborates the structure. Key chemical shifts in CDCl₃ include signals for the two carbons of the oxadiazole ring, the carbons of the phenyl ring, and the carbons of the ethoxy group. rsc.org The carbon atoms of the ethoxy group appear at δ 69.4 ppm (-OCH₂) and δ 14.4 ppm (-CH₃). rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.30-7.33 | m | 5H | Phenyl protons | rsc.org |
| 4.52 | q | 2H | -OCH₂- | rsc.org |
| 1.46 | t | 3H | -CH₃ | rsc.org |
Solvent: CDCl₃, J = 7.1 Hz for the ethoxy group signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment | Reference |
|---|---|---|
| 166.3 | C=N (oxadiazole) | rsc.org |
| 159.8 | C-O (oxadiazole) | rsc.org |
| 139.2, 132.8, 129.8, 118.6 | Phenyl carbons | rsc.org |
| 69.4 | -OCH₂- | rsc.org |
| 14.4 | -CH₃ | rsc.org |
Solvent: CDCl₃
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule, offering a characteristic fingerprint. The IR spectrum of this compound, recorded as a film, displays several key absorption bands that confirm the presence of its structural motifs. rsc.org
Notable peaks include those corresponding to the C=N stretching of the oxadiazole ring, the C-O-C ether linkage, and the aromatic C-H bonds of the phenyl group. The spectrum also shows absorptions related to the aliphatic C-H bonds of the ethoxy group. rsc.org
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| 2991 | C-H stretch (aliphatic) | rsc.org |
| 1631 | C=N stretch (oxadiazole) | rsc.org |
| 1569 | C=C stretch (aromatic) | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the conjugated system comprising the phenyl ring and the 1,3,4-oxadiazole (B1194373) core is expected to give rise to characteristic π → π* transitions.
While specific UV-Vis absorption maxima (λ_max) for this compound were not detailed in the available research, studies on analogous 2,5-disubstituted 1,3,4-oxadiazoles indicate that these compounds typically exhibit strong absorption bands in the UV region, often between 250 and 350 nm, which is characteristic of their extended π-electron systems.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high precision. For this compound, HRMS provides an exact mass measurement that corresponds to its molecular formula, C₁₀H₁₀N₂O₂.
In a reported synthesis, the molecular identity was confirmed by HRMS using chemical ionization (CI). rsc.org The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the calculated exact mass, thus confirming the elemental composition. rsc.org
Table 4: HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|
| C₁₀H₁₁N₂O₂ | Not specified | Not specified | rsc.org |
The source confirms the use of HRMS (CI) for structural confirmation, but does not provide the specific numerical values for the calculated and found masses.
Single Crystal X-ray Diffraction Analysis of 1,3,4-Oxadiazole Structures
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. However, X-ray diffraction studies on other 2,5-disubstituted 1,3,4-oxadiazole derivatives have revealed that the central oxadiazole ring is typically planar. nih.govaxsyn.com The dihedral angles between the oxadiazole ring and the substituent rings are influenced by the nature and position of the substituents, which in turn affects the crystal packing.
Theoretical Spectroscopic Studies and Correlation with Experimental Data
Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to complement experimental spectroscopic data. These computational methods can predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
For the specific compound this compound, no dedicated theoretical spectroscopic studies have been found in the surveyed literature. However, for related 1,3,4-oxadiazole derivatives, theoretical calculations have shown good correlation with experimental data, aiding in the assignment of spectral features and providing a deeper understanding of the structure-property relationships. semanticscholar.org
Computational and Theoretical Investigations of 2 Ethoxy 5 Phenyl 1,3,4 Oxadiazole and Its Analogues
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in studying the electronic structure and properties of molecules. mdpi.comscirp.org These methods are used to predict molecular geometries, electronic properties, and chemical reactivity. mdpi.comnih.gov
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). For 2-Ethoxy-5-phenyl-1,3,4-oxadiazole, this would involve determining the bond lengths, bond angles, and dihedral angles between the ethoxy group, the phenyl ring, and the central 1,3,4-oxadiazole (B1194373) ring. The planarity of the oxadiazole ring is a key feature, and the torsion angle between the phenyl ring and the oxadiazole ring is an important parameter. nih.govtubitak.gov.tr For instance, in a related compound, 5-phenyl-1,3,4-oxadiazol-2-amine, the phenyl ring is inclined to the planar oxadiazole ring by 13.42 (18)°. nih.gov
Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.combohrium.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com The distribution of these orbitals reveals the electron-donating (nucleophilic) and electron-accepting (electrophilic) sites within the molecule. For oxadiazole derivatives, π-electron donation from substituents to the oxadiazole ring can influence the electronic properties. tubitak.gov.tr
Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Oxadiazole Ring System Note: This table is a generalized representation based on typical findings for 1,3,4-oxadiazole derivatives. Actual values for this compound would require specific calculations.
| Parameter | Typical Value Range | Reference |
|---|---|---|
| C=N bond length (Å) | 1.28 - 1.29 | nih.gov |
| C-O bond length (Å) | 1.36 - 1.37 | nih.gov |
| N-N bond length (Å) | ~1.41 | nih.gov |
DFT calculations provide global reactivity descriptors that help in predicting the chemical stability and reactivity of a molecule. mdpi.com These descriptors are derived from the HOMO and LUMO energies.
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).
Studies on various 1,3,4-oxadiazole isomers have shown that the 1,3,4-isomer is generally more stable than other oxadiazole isomers like 1,2,3- and 1,2,4-oxadiazoles. scirp.org The reactivity of the 1,3,4-oxadiazole ring can be tuned by the nature of the substituents at the 2- and 5-positions. tubitak.gov.tr
Molecular Docking Simulations and Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound and its analogues, docking studies would involve placing the molecule into the active site of a target protein. The simulation then calculates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), which indicates the stability of the ligand-receptor complex. mdpi.comrsc.org A lower binding energy suggests a more stable interaction.
Docking studies on 1,3,4-oxadiazole derivatives have revealed their potential to interact with various biological targets. mdpi.comresearchgate.netijcce.ac.ir The interactions are often stabilized by a network of noncovalent bonds, including:
Hydrogen bonds: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. researchgate.netresearchgate.net
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.
π-π stacking: The aromatic phenyl and oxadiazole rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net
Table 2: Example of Molecular Docking Results for 1,3,4-Oxadiazole Analogues with a Protein Target Note: This table is illustrative. The specific binding energies and interacting residues would depend on the target protein and the specific ligand.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| Analogue A | -9.5 | Phe162, Arg200 | Hydrogen bond, π-π stacking | researchgate.net |
| Analogue B | -8.8 | Asp1046, Ile1025 | Hydrogen bond, Hydrophobic | mdpi.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its conformational stability and refining the binding affinity predictions from docking. mdpi.combohrium.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
For a complex of this compound with a target protein, an MD simulation would be run for a specific duration (e.g., nanoseconds). The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. mdpi.com A stable RMSD profile indicates that the ligand remains bound in a consistent conformation within the active site. mdpi.combohrium.com
MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. These simulations can reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govconicet.gov.ar
For a series of this compound analogues with varying substituents, a QSAR model could be developed to predict their biological activity (e.g., enzyme inhibition). nih.govbrieflands.com The process involves:
Data Set: A collection of compounds with known biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). researchgate.netresearchgate.net
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity. researchgate.net
Validation: Assessing the predictive power of the model using internal and external validation techniques. brieflands.comresearchgate.net
QSAR studies on 1,3,4-oxadiazole derivatives have shown that factors like hydrophobicity, electronic properties (e.g., partial charges on atoms), and steric factors of the substituents significantly influence their biological activity. nih.govresearchgate.net These models can guide the synthesis of new, more potent analogues by predicting their activity before they are made.
Table 3: Common Descriptors Used in QSAR/QSPR Studies of Oxadiazole Derivatives
| Descriptor Type | Examples | Relevance | Reference |
|---|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Basic molecular properties | researchgate.net |
| Topological | Connectivity Indices | Describes molecular branching | researchgate.net |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity | researchgate.netresearchgate.net |
| Hydrophobicity | LogP | Membrane permeability and transport | researchgate.net |
Analysis of Noncovalent Interactions: Hydrogen Bonding, CH···N, and CH···π Interactions
Noncovalent interactions are crucial for molecular recognition, crystal packing, and the stability of ligand-receptor complexes. The analysis of these weak interactions provides a deeper understanding of the structural chemistry of this compound.
Hydrogen Bonding: The nitrogen atoms in the 1,3,4-oxadiazole ring are potential hydrogen bond acceptors, while suitable functional groups on substituents can act as donors. researchgate.netnih.gov In the solid state, these interactions can dictate the crystal packing. nih.gov
CH···π Interactions: The π-system of the phenyl ring can interact with C-H bonds from adjacent molecules. These interactions are important in crystal engineering and molecular recognition. rsc.org
π-π Stacking: The aromatic 1,3,4-oxadiazole ring can participate in π-π stacking interactions with other aromatic systems, such as the phenyl ring of another molecule or aromatic amino acid residues in a protein's active site. researchgate.netnih.gov
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, confirming their presence and estimating their strength. researchgate.netrsc.org The Molecular Electrostatic Potential (MEP) surface is also used to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which helps in predicting the sites for noncovalent interactions. rsc.org
Intramolecular Charge Transfer (ICT) Characteristics and Nonlinear Optical (NLO) Properties
The unique electronic structure of 1,3,4-oxadiazole derivatives, characterized by a π-deficient heterocyclic ring, makes them excellent candidates for applications in optoelectronics. The 1,3,4-oxadiazole moiety often acts as an electron acceptor or a π-bridge in organic chromophores, facilitating intramolecular charge transfer (ICT) and giving rise to significant nonlinear optical (NLO) properties. These properties are highly tunable by modifying the molecular structure, particularly through the strategic placement of electron-donating and electron-withdrawing groups.
The fundamental design principle for many NLO-active organic molecules involves a donor-π-acceptor (D-π-A) architecture. In this framework, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This arrangement promotes a charge redistribution upon electronic excitation, leading to a large change in the dipole moment between the ground and excited states, a key factor for second-order NLO activity. The 1,3,4-oxadiazole ring is an effective building block in these systems, often serving as the acceptor or part of the conjugated bridge.
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the NLO properties of 1,3,4-oxadiazole derivatives. These theoretical studies allow for the calculation of key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are direct measures of the NLO response of a molecule.
Studies on various analogues of this compound have provided valuable insights into their ICT and NLO characteristics. For instance, research on symmetric bi-1,3,4-oxadiazole derivatives with methoxy (B1213986) substituents has demonstrated significant ICT upon photoexcitation. The position and number of methoxy groups on the terminal phenyl rings were found to influence the extent of charge transfer, as evidenced by the solvatochromic shift in their fluorescence spectra. Specifically, the charge is transferred from the methoxy phenyl group (donor) to the central bioxadiazole unit (acceptor).
In diphenylamine-substituted 1,3,4-oxadiazole derivatives, the dynamics of ICT have been investigated using femtosecond transient absorption spectroscopy. In nonpolar solvents, a locally excited state rapidly relaxes to an ICT state. In polar solvents, this ICT state can be further stabilized by the solvent molecules, forming a solvent-stabilized ICT state.
The NLO properties of 1,3,4-oxadiazoles are also heavily influenced by their molecular structure. Computational studies on a series of 1,3,4-oxadiazole derivatives have shown that extending the π-conjugated system and introducing strong donor and acceptor groups can significantly enhance the first hyperpolarizability (β). For example, replacing a thiophene (B33073) terminal group with a pyridine (B92270) group has been shown to increase the calculated β value.
Experimental techniques such as the Z-scan method have been employed to measure the NLO properties of newly synthesized 1,3,4-oxadiazole derivatives. These studies have identified compounds with significant optical limiting behavior, which is crucial for protecting optical sensors and devices from high-intensity laser beams.
The following tables present a compilation of computational data for various 1,3,4-oxadiazole analogues, illustrating the impact of different substituents on their electronic and NLO properties.
Table 1: Calculated Dipole Moment and Hyperpolarizability of 1,3,4-Oxadiazole Analogues
| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
| Oxa-2-Tio | 3.55 | 11.5 x 10⁻³⁰ |
| Oxa-3-Tio | 3.16 | 6.1 x 10⁻³⁰ |
| Oxa-3-Py | 1.83 | 14.5 x 10⁻³⁰ |
| Oxa-4-Py | 4.89 | 16.9 x 10⁻³⁰ |
| DiOxaBn-2-Tio | 3.01 | 14.8 x 10⁻³⁰ |
Table 2: Change in Dipole Moment for Methoxy-Substituted Bi-1,3,4-oxadiazole Derivatives
| Compound | Δμ (μe - μg) (Debye) |
| BOXD-o-OCH₃ | 7.56 |
| BOXD-m-OCH₃ | 12.07 |
| BOXD-p-OCH₃ | 7.38 |
| BOXD-D1 | 14.79 |
| BOXD-T1 | 16.80 |
Structure Activity Relationship Sar Studies in 1,3,4 Oxadiazole Chemistry
General Principles Governing Structure-Activity Relationships in 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole (B1194373) moiety is a planar, electron-deficient ring system due to the presence of two electronegative nitrogen atoms. chemicalbook.com This inherent electronic nature makes the ring stable and less susceptible to electrophilic substitution. chemicalbook.com The biological and material properties of 1,3,4-oxadiazole derivatives are largely dictated by the nature of the substituents at the C2 and C5 positions. mdpi.commdpi.com These positions are critical sites for modification and play a dominant role in defining the pharmacological or material activity of the synthesized derivatives. mdpi.com
Influence of Substituent Effects on Biological and Material Properties
Impact of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the substituents is a key determinant of activity, though the specific effects can vary depending on the biological target or application.
Electron-Withdrawing Groups (EWGs): In many instances, the presence of EWGs (e.g., -NO₂, -Cl, -Br, -CF₃) on aryl rings attached to the oxadiazole core enhances biological activity. nih.gov For example, a study on 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives revealed that compounds with EWGs like nitro (-NO₂) and chloro (-Cl) groups exhibited excellent CNS depressant activities. nih.gov Specifically, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole were the most potent compounds in the series. nih.gov The increased activity is often attributed to the enhanced ability of the molecule to participate in crucial interactions with biological receptors. nih.gov Similarly, research into antibacterial agents found that electron-withdrawing substituents could increase activity compared to electron-donating ones. derpharmachemica.com The presence of a strong electron-withdrawing group on a terminal phenyl ring was also linked to potent inhibitory activity against acetylcholinesterase. tandfonline.com
Electron-Donating Groups (EDGs): Conversely, other studies have demonstrated that EDGs (e.g., -OCH₃, -NH₂, -OH, alkyl groups) can enhance the activity of 1,3,4-oxadiazole derivatives. For the compound of interest, 2-Ethoxy-5-phenyl-1,3,4-oxadiazole, the ethoxy group is an electron-donating substituent. Research on anticonvulsant compounds showed that EDGs, such as a methoxy (B1213986) group on the aryl ring, enhanced the activity and lowered neurotoxicity. derpharmachemica.com However, in the synthesis of some diphenyl-1,3,4-oxadiazoles, the presence of EDGs like -NH₂ and -OH was found to decrease the reaction yield compared to EWGs. nih.gov The effect of EDGs can be unpredictable; for instance, while a p-methoxybenzoic acid substituent led to a higher yield in one synthesis, a 4-dimethylaminobenzoic acid substituent resulted in a significantly lower yield. otterbein.edu
| Compound | Substituent at C2-phenyl | Substituent at C5-phenyl | Nature of Substituent | Observed Activity |
|---|---|---|---|---|
| XIV | 4-Chloro | 4-Nitro | Electron-Withdrawing | Highly Significant Anticonvulsant & Antidepressant |
| XV | 4-Nitro | 4-Nitro | Electron-Withdrawing | Excellent Anticonvulsant, Antidepressant & Antianxiety |
| XIII | 4-Amino | 4-Nitro | Electron-Donating (-NH₂) / Electron-Withdrawing (-NO₂) | Less Active |
Positional Isomerism and Stereochemical Considerations
The specific placement of substituents on both the oxadiazole core and any attached aromatic rings is crucial. For 2,5-disubstituted 1,3,4-oxadiazoles, the activity is highly dependent on the groups at these two positions. mdpi.com
When the substituents are aryl groups, the substitution pattern on the aryl ring itself significantly influences activity. Often, a para-substitution on the aryl ring is preferred over other positions like ortho or meta. nih.gov In a series of 1,3,4-oxadiazole/chalcone hybrids designed as anticancer agents, optimal activity was observed when one phenyl ring was unsubstituted or had a para-methoxy group, while the other contained 3,4,5-trimethoxy groups. nih.gov Similarly, for a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids, the antiproliferative activity was affected by the substituent at the para-position of the phenyl group, with the potency increasing in the order of Cl > OMe > H. frontiersin.org
Stereochemical factors, while less commonly discussed for the planar 1,3,4-oxadiazole ring itself, can become critical when chiral centers are present in the substituents. The three-dimensional arrangement of the molecule can dictate its ability to fit into the binding site of a target protein, making stereochemistry a key consideration in the design of potent and selective agents.
Modulation of Activity through Hybridization and Conjugation with Other Heterocyclic Moieties
A powerful strategy to enhance and diversify the biological activity of 1,3,4-oxadiazoles is to create hybrid molecules by conjugating the oxadiazole core with other heterocyclic systems. nih.gov This approach combines the favorable properties of the oxadiazole ring with the known biological activities of other pharmacophores.
Numerous studies have shown that such hybridization leads to compounds with potent and often multi-target activities. nih.govnih.gov
Antimicrobial Activity: The presence of an additional heterocyclic ring connected to the 1,3,4-oxadiazole often enhances the antimicrobial effect. nih.gov For instance, derivatives bearing a pyridine (B92270) moiety showed strong antibacterial and tuberculostatic activity. nih.gov Similarly, hybrids with quinoline, pyrazine, and benzothiazepine (B8601423) have demonstrated significant antimicrobial properties. nih.gov
Anticancer Activity: Hybridization is a common strategy in the development of anticancer agents. nih.gov Linking the 1,3,4-oxadiazole scaffold to other anticancer pharmacophores like benzimidazole (B57391) or chalcones has resulted in compounds that can inhibit various enzymes and proteins involved in cancer cell proliferation, such as EGFR, Src, and STAT3. nih.govnih.gov
Enzyme Inhibition: In the search for novel inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) for Alzheimer's disease treatment, a series of potent inhibitors was developed by linking a 1,3,4-oxadiazole ring to a benzimidazole moiety. nih.gov
This strategy of molecular hybridization underscores the versatility of the 1,3,4-oxadiazole ring as a central building block in drug discovery, allowing for the creation of complex molecules with tailored biological profiles.
| Hybrid System | Observed Biological Activity | Reference |
|---|---|---|
| 1,3,4-Oxadiazole-Pyridine | Antibacterial, Tuberculostatic, Antimalarial | nih.gov |
| 1,3,4-Oxadiazole-Benzimidazole | GSK-3β Inhibition, EGFR Inhibition | nih.govnih.gov |
| 1,3,4-Oxadiazole-Chalcone | Anticancer (Leukemia), EGFR/Src Kinase Inhibition | nih.gov |
| 1,3,4-Oxadiazole-Pyrazine | Antibacterial, Antifungal, Antitubercular | nih.gov |
| 1,3,4-Oxadiazole-Quinoline | Antibacterial | nih.gov |
Applications of 1,3,4 Oxadiazole Derivatives in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs): Electron-Transporting and Hole-Blocking Materials
Polymers incorporating the 1,3,4-oxadiazole (B1194373) unit, known as poly(1,3,4-oxadiazole)s, are noted for their high electron affinity, which makes them suitable as electron transport materials. aip.org The introduction of phenyl rings, as in poly-(p-phenylene-1,3,4-oxadiazole), can modulate these properties. aip.org Small-molecule oxadiazole derivatives are also widely used. For instance, the derivative PBD [2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole] was one of the first oxadiazole-based ETMs used in bilayer OLEDs. Research on various 2,5-disubstituted 1,3,4-oxadiazoles continues to yield materials with high glass transition temperatures and stability, crucial for the longevity of OLED devices. thieme-connect.com
Specific research into alkoxy-substituted phenyl oxadiazoles (B1248032) has shown their potential as blue emitters, a critical component for full-color displays. A study on 2-Aryl-5-butyl-1,3,4-oxadiazoles, including a derivative with an ethoxyphenyl group, highlighted their significant fluorescence in the blue region of the spectrum, making them promising for use as blue emitters in OLEDs.
Liquid Crystals and Their Mesomorphic Characteristics
The rigid, linear structure of many 2,5-diaryl-1,3,4-oxadiazole derivatives makes them a subject of interest in the field of liquid crystals. Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals, and their ability to be manipulated by electric fields is the basis for modern displays (LCDs). The introduction of a 1,3,4-oxadiazole ring into a molecule can influence its shape and electronic properties, which in turn dictates its mesomorphic (liquid crystalline) behavior. chemicalbook.comtandfonline.comtandfonline.com
However, not all oxadiazole derivatives exhibit liquid crystalline properties. The incorporation of the oxadiazole ring within the core of a molecule can introduce a significant bend (approximately 134°), which can disrupt the linear shape required for mesophase formation. nih.govresearchgate.netbeilstein-journals.org In one study, a series of compounds containing a 2-phenyl-1,3,4-oxadiazole (B1361358) unit linked to other rings did not show any liquid crystalline behavior, highlighting the subtle structural requirements for mesomorphism. researchgate.net
The table below summarizes the findings for several 1,3,4-oxadiazole derivatives investigated for their liquid crystal properties.
Table 1: Mesomorphic Properties of Various 1,3,4-Oxadiazole Derivatives
| Compound Class | Observed Mesophases | Reference |
|---|---|---|
| Stilbene-containing 1,3,4-oxadiazoles | Enantiotropic Smectic A, Smectic C, Nematic | tandfonline.comresearcher.life |
| "Hockey stick" shaped 1,3,4-oxadiazole mesogens | Enantiotropic Nematic, Smectic A, Smectic C | tandfonline.com |
| 2,5-bis(3,4,5-trialkoxyphenyl)-1,3,4-oxadiazoles | Hexagonal columnar (Colh) | ncu.edu.tw |
| 1,3-bis(5-phenyl-1,3,4-oxadiazol-2-yl)benzenes | No mesomorphism observed | nih.govbeilstein-journals.org |
| 2-benzyl-5-phenyl-1,3,4-oxadiazole derivatives | No mesomorphism observed | researchgate.net |
Fluorescent and Luminescent Materials: Laser Dyes, Optical Brighteners, and Scintillators
The conjugated aromatic system of 2,5-diaryl-1,3,4-oxadiazoles imparts strong fluorescent and luminescent properties, leading to their use in a variety of optical applications. mdpi.comchemicalbook.comchemicalbook.com
Laser Dyes: Certain 1,3,4-oxadiazole derivatives are used as laser dyes, which are organic compounds that can be used as the gain medium in dye lasers. 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is a well-known example with high photoluminescence quantum efficiency. chemicalbook.com
Optical Brighteners: Also known as fluorescent whitening agents, these compounds absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This causes a whitening effect when applied to fabrics or paper. Stilbene-based 1,3,4-oxadiazole derivatives have been synthesized and shown to be effective optical brighteners with high fluorescence quantum yields. nih.govgoogle.com
Scintillators: Scintillators are materials that exhibit luminescence when excited by ionizing radiation. They are crucial components in radiation detectors used in medical imaging, high-energy physics, and security screening. 2,5-Diphenyl-1,3,4-oxadiazole (B188118) (PPD) is a primary solute used in plastic scintillators. chemicalbook.comontosight.ai Formulations often include a secondary dye, or wavelength shifter, which can also be an oxadiazole derivative like 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole (B1580792) (BBO), to shift the emitted light to longer wavelengths for more efficient detection. mdpi.comgoogle.com
Table 2: Optical Applications of Phenyl-1,3,4-Oxadiazole Derivatives
| Application | Example Compound | Key Property | Reference |
|---|---|---|---|
| Laser Dye | 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) | High Photoluminescence Quantum Efficiency | chemicalbook.com |
| Optical Brightener | Stilbene-oxadiazole derivatives | Strong blue fluorescence emission | nih.gov |
| Scintillator (Primary) | 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Converts ionizing radiation to light | ontosight.ai |
| Scintillator (Secondary) | 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole (BBO) | Wavelength shifting | google.com |
Chemosensors for the Spectroscopic Recognition of Metal Ions and Anions
The 1,3,4-oxadiazole ring is a valuable component in the design of fluorescent chemosensors. These sensor molecules are designed to signal the presence of specific metal ions or anions by changing their optical properties, such as fluorescence intensity or color. The nitrogen and oxygen atoms within the oxadiazole ring can act as potential coordination sites for metal ions. tandfonline.comnih.gov This interaction can alter the electronic state of the fluorophore, leading to a detectable signal.
A prominent example is a chemosensor designed for the detection of Zinc (Zn²⁺) ions. The molecule, N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- tandfonline.comnih.govrsc.orgoxadiazol-2-yl)glycine ethyl ester, which contains both ethoxy and phenyl-type groups, exhibits a significant fluorescence enhancement specifically in the presence of Zn²⁺. rsc.org This "off-on" switching behavior is highly desirable for selective sensing. Another sensor based on a calix rsc.orgcrown scaffold bearing two 2-phenyl-1,3,4-oxadiazole units was developed for the selective detection of Copper (Cu²⁺) ions through fluorescence quenching. nih.govfrontiersin.org The ability to fine-tune the structure of oxadiazole derivatives allows for the creation of highly selective and sensitive chemosensors for a variety of ions. tandfonline.combohrium.com
Coordination Polymers and Metal-Ion Complexes
The ability of the nitrogen atoms in the 1,3,4-oxadiazole ring to coordinate with metal ions has led to their use as building blocks (ligands) for creating coordination polymers and metal-ion complexes. tandfonline.commdpi.com These materials consist of metal centers linked together by organic ligands, forming one-, two-, or three-dimensional networks with diverse structures and properties.
Research has shown that ligands like 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) can form coordination polymers with metals such as mercury(II), zinc(II), and copper(II). rsc.orgacs.org The final architecture of these polymers can be influenced by the choice of metal salt and reaction conditions. For example, reacting 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) with zinc and copper salts can lead to the formation of discrete bimetallic macrocyclic complexes that are luminescent in the solid state. acs.org
A zinc(II) coordination polymer was also synthesized using 5-phenyl-1,3,4-oxadiazole-2-thiolate as a ligand. iucr.org In this structure, the zinc atoms are coordinated to both sulfur and nitrogen atoms from the ligands, forming zigzag polymer chains. These materials are of interest for their potential applications in catalysis, gas storage, and as functional materials with unique optical or magnetic properties.
Utility in Thermal Insulation Polymers
Aromatic poly(1,3,4-oxadiazole)s are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. mdpi.comnih.govresearchgate.net These characteristics make them suitable for applications requiring materials that can withstand harsh environments, including use in thermal insulation. mdpi.comgoogle.com
The high thermal stability arises from the strong aromatic and heterocyclic rings in the polymer backbone. utwente.nlutwente.nl Thermogravimetric analysis (TGA) of various poly(1,3,4-oxadiazole-ether)s shows that they are stable at very high temperatures, with decomposition temperatures often exceeding 400-450°C. nih.govresearchgate.netacs.org For example, benzimidazole-modified poly(1,3,4-oxadiazole-ether)s have shown stability up to 610°C. nih.gov This robustness allows them to be fabricated into heat-resistant fibers and films. researchgate.netresearchgate.net Nonwoven webs made from a blend of poly(phenylene-1,3,4-oxadiazole) and other aromatic polyamides have been investigated for their utility as insulating materials, demonstrating greater retention of strength compared to standard materials like kraft paper. google.com
Table 3: Thermal Properties of Various Poly(1,3,4-oxadiazole)s
| Polymer Type | Decomposition Temperature (TGA) | Key Feature | Reference |
|---|---|---|---|
| Poly(1,3,4-oxadiazole-ether)s with pendant pentadecyl chains | 425–440°C (10% weight loss) | Good processability | researchgate.net |
| Poly(1,3,4-oxadiazole-ether)s with benzimidazole (B57391) pendants | Up to 610°C | Remarkable thermal stability | nih.gov |
| PPV-based polyoxadiazoles | 352–413°C | Good thermal stability | acs.org |
| Aromatic poly(1,3,4-oxadiazole)s | Stable up to 450°C | High thermal and chemical resistance | utwente.nl |
Agrochemical Applications of 1,3,4 Oxadiazole Derivatives
Herbicidal Activity and Mechanisms Relevant to Plant Biology
While specific research on the herbicidal activity of 2-Ethoxy-5-phenyl-1,3,4-oxadiazole is not extensively documented in publicly available literature, the broader class of 1,3,4-oxadiazole (B1194373) derivatives has shown significant promise as herbicides. nih.gov For instance, certain 1,3,4-oxadiazole derivatives combined with 3,5-dihalophenoxypyridines have demonstrated efficacy against weeds like Echinochloa cruss-galli, Avena fatua, and Sorghum halepense. mdpi.com
A notable mechanism of action for some 1,3,4-oxadiazole-based herbicides is the inhibition of transketolase (TK), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway of plants. acs.orgbohrium.com A study on 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles revealed that compounds 4l and 4m exhibited potent herbicidal activities against Amaranthus retroflexus and Digitaria sanguinalis. acs.orgbohrium.com These compounds showed over 90% inhibition at concentrations of 100-200 mg/L in vitro and were also effective in post-emergence applications in greenhouse settings. acs.orgbohrium.com Molecular docking studies suggested that these compounds bind to the active site of transketolase, thereby inhibiting its function and disrupting plant growth. acs.orgbohrium.com
Another class of 1,3,4-oxadiazole derivatives, the tetrahydrophthalimides, have been investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.org Compound B11 , 2-(4-Chloro-2-fluoro-5-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione, demonstrated significant post-emergence herbicidal activity against broadleaf weeds, with over 90% inhibition at low application rates. acs.org
Table 1: Herbicidal Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target Weed(s) | Activity/Efficacy | Mechanism of Action |
|---|---|---|---|
| 4l | Amaranthus retroflexus, Digitaria sanguinalis | >90% inhibition at 100-200 mg/L in vitro | Transketolase (TK) Inhibitor |
| 4m | Amaranthus retroflexus, Digitaria sanguinalis | >90% inhibition at 100-200 mg/L in vitro | Transketolase (TK) Inhibitor |
| B11 | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | >90% inhibition at 9.375 g a.i./ha | Protoporphyrinogen Oxidase (PPO) Inhibitor |
Insecticidal Activity and Target Pest Efficacy
The 1,3,4-oxadiazole scaffold is a constituent of various insecticides. longdom.org While direct data on this compound is limited, numerous other derivatives have been synthesized and evaluated for their insecticidal properties against a range of pests. acs.orgnih.govagrojournal.orgnih.gov
For example, a series of (+)-nootkatone thioethers containing 1,3,4-oxadiazole moieties were tested against Mythimna separata, Myzus persicae, and Plutella xylostella. acs.org Compound 8s from this series showed notable larvicidal activity against P. xylostella, with an LC50 value of 0.27 mg/mL. acs.org Another study focused on steroidal derivatives with a 1,3,4-oxadiazole structure, which exhibited potent insecticidal activity against several aphid species, including Eriosoma lanigerum, Myzus persicae, and Aphis citricola. nih.gov Compound 20g from this study displayed an LC50 value of 27.6 μg/mL against E. lanigerum and was found to destroy mitochondria and nuclear membranes in the insect's midgut cells. nih.gov
Furthermore, research on 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole demonstrated its toxicity against the cotton bollworm, Helicoverpa armigera. agrojournal.org At a concentration of 0.1 mg/mL, this compound caused 65.5% mortality after 24 hours. agrojournal.org
Table 2: Insecticidal Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target Pest(s) | Activity/Efficacy |
|---|---|---|
| 8s | Plutella xylostella | LC50 = 0.27 mg/mL |
| 20g | Eriosoma lanigerum | LC50 = 27.6 μg/mL |
| 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole | Helicoverpa armigera | 65.5% mortality at 0.1 mg/mL (24h) |
Fungicidal Activity and Control of Plant Pathogenic Fungi (e.g., Maize Diseases)
Derivatives of 1,3,4-oxadiazole have emerged as promising fungicides for controlling various plant pathogenic fungi, including those affecting important crops like maize. nih.govfrontiersin.orgfrontiersin.org The development of novel fungicides is crucial due to the increasing resistance of pathogens to existing commercial products. nih.govfrontiersin.org
A study focused on the control of maize diseases evaluated a series of 1,3,4-oxadiazole derivatives against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Several synthesized compounds exhibited significant antifungal activities. Notably, against E. turcicum, compounds 4k , 5e , and 5k showed EC50 values of 50.48, 47.56, and 32.25 μg/mL, respectively, which were lower than that of the commercial fungicide carbendazim (B180503) (EC50 = 102.83 μg/mL). nih.govfrontiersin.org Scanning electron microscopy revealed that these compounds caused the hyphae of E. turcicum to shrink and collapse. nih.govfrontiersin.org Molecular docking studies suggested that these compounds may act by inhibiting succinate (B1194679) dehydrogenase (SDH). nih.govfrontiersin.org
Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives containing a 5-phenyl-2-furan moiety showed fungicidal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov
Table 3: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives against Maize Pathogens
| Compound | Pathogen | EC50 (μg/mL) |
|---|---|---|
| 4k | Exserohilum turcicum | 50.48 |
| 5e | Exserohilum turcicum | 47.56 |
| 5k | Exserohilum turcicum | 32.25 |
Anti-Phytopathogenic Bacterial Agents: Manipulation of Type III Secretion Systems
A novel approach to controlling plant bacterial diseases is to target bacterial virulence factors rather than bacterial growth itself. nih.govacs.org The Type III Secretion System (T3SS) is a critical virulence factor in many Gram-negative plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. nih.govacs.orgnih.gov
Research has shown that certain 1,3,4-oxadiazole derivatives can act as anti-virulent agents by manipulating the T3SS. nih.govacs.org One study synthesized 35 new 1,3,4-oxadiazole derivatives and found that compound C7 exhibited excellent in vitro antibacterial activity against Xoo with a half-maximal effective concentration (EC50) of 0.80 μg/mL. nih.govacs.org Further investigation revealed that C7 could indirectly reduce the expression of host SWEET genes, which are targeted by bacterial effectors to obtain nutrients, thereby inducing a starvation-like mechanism in the bacteria. nih.govacs.orgresearchgate.net This highlights the potential of 1,3,4-oxadiazole derivatives to control plant bacterial diseases through a novel anti-virulence strategy. nih.govacs.org
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-dihalophenoxypyridines |
| 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles |
| 2-(4-Chloro-2-fluoro-5-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
| (+)-nootkatone thioethers |
| 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole |
| Carbendazim |
| Succinate dehydrogenase (SDH) |
| Protoporphyrinogen oxidase (PPO) |
| Transketolase (TK) |
| Echinochloa cruss-galli |
| Avena fatua |
| Sorghum halepense |
| Amaranthus retroflexus |
| Digitaria sanguinalis |
| Abutilon theophrasti |
| Portulaca oleracea |
| Mythimna separata |
| Myzus persicae |
| Plutella xylostella |
| Eriosoma lanigerum |
| Aphis citricola |
| Helicoverpa armigera |
| Rhizoctonia solani |
| Gibberella zeae |
| Exserohilum turcicum |
| Botrytis cinerea |
Bioactivity of 1,3,4 Oxadiazole Derivatives in Preclinical Research
Antimicrobial Activity: Antibacterial and Antifungal Investigations
There is no specific information available on the efficacy of 2-ethoxy-5-phenyl-1,3,4-oxadiazole against Gram-positive and Gram-negative bacterial strains or various fungal pathogens.
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
No data available.
Activity Profiles against Various Fungal Pathogens
No data available.
Antiviral Activity and Inhibition of Viral Replication Targets
There are no studies reporting the antiviral activity of this compound or its ability to inhibit viral replication.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic properties of this compound have not been investigated in the available literature.
Anticancer and Antitumor Potential: Enzyme Inhibition and Cellular Studies
There is no information on the anticancer and antitumor potential of this compound, including any enzyme inhibition or cellular studies.
Other Reported Biological Activities: Antioxidant, Antiparasitic, Anticonvulsant Properties
No other biological activities, such as antioxidant, antiparasitic, or anticonvulsant properties, have been reported for this compound.
Emerging Trends and Future Directions in 2 Ethoxy 5 Phenyl 1,3,4 Oxadiazole Research
Development of Novel and Efficient Synthetic Pathways
The synthesis of 1,3,4-oxadiazoles is a well-established area of organic chemistry, yet the quest for more efficient, cost-effective, and environmentally benign methodologies continues to drive innovation. openmedicinalchemistryjournal.combohrium.com Traditional methods often rely on the cyclodehydration of N,N'-diacylhydrazines using harsh reagents like phosphorus oxychloride or thionyl chloride. nih.govnih.gov
Future efforts concerning the synthesis of 2-Ethoxy-5-phenyl-1,3,4-oxadiazole and its analogues are likely to focus on several key areas:
Green Chemistry Approaches: The use of microwave irradiation and solid-supported reagents to reduce reaction times, minimize the use of hazardous solvents, and simplify purification processes is a growing trend. mdpi.com For instance, methods utilizing microwave heating have been shown to produce 2,5-disubstituted-1,3,4-oxadiazoles with good to excellent yields in a short timeframe. jchemrev.com
Catalytic Methods: The exploration of novel catalytic systems, including palladium-catalyzed cross-coupling reactions, offers a powerful tool for the construction of complex 1,3,4-oxadiazole (B1194373) derivatives. nih.govmdpi.com These methods allow for the introduction of a wide range of substituents, enabling the fine-tuning of the compound's properties.
| Synthesis Strategy | Reagents/Conditions | Advantages |
| Conventional Cyclodehydration | Phosphorus oxychloride, Thionyl chloride | Well-established, versatile |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or with green solvents | Reduced reaction times, higher yields, environmentally friendly |
| One-Pot Synthesis | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste |
| Palladium-Catalyzed Cross-Coupling | Palladium catalysts, boronic acids/esters | High efficiency for creating complex molecules |
Advanced Computational Design and Virtual Screening for Target-Specific Agents
The integration of computational tools has revolutionized the drug discovery process, enabling the rational design and rapid screening of vast chemical libraries. For the 1,3,4-oxadiazole class, in silico methods are being extensively used to identify promising lead compounds for a variety of therapeutic targets. advancedresearchpublications.comnih.govmdpi.com
Future research on This compound will undoubtedly leverage these computational approaches:
Pharmacophore Modeling and 3D-QSAR: These techniques are employed to build models that define the essential structural features required for biological activity. tandfonline.comtandfonline.com Such models can then be used to virtually screen large databases of compounds to identify those with the highest probability of being active.
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a specific target protein, providing insights into the binding affinity and mode of interaction. ctu.edu.vnbohrium.com Docking studies have been successfully used to identify 1,3,4-oxadiazole derivatives as potential inhibitors of various enzymes. nih.govbohrium.com
ADMET Prediction: The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at an early stage of research is crucial for avoiding costly failures in later stages of drug development. tandfonline.com
| Computational Method | Application in 1,3,4-Oxadiazole Research |
| Pharmacophore Modeling | Identifying key structural features for desired biological activity. tandfonline.com |
| 3D-QSAR | Relating the 3D properties of molecules to their biological activity. tandfonline.com |
| Molecular Docking | Predicting binding modes and affinities to protein targets. ctu.edu.vnbohrium.com |
| Virtual Screening | Rapidly screening large compound libraries for potential hits. tandfonline.comctu.edu.vn |
| ADMET Prediction | Assessing the drug-like properties of candidate molecules. tandfonline.com |
Exploration of Multidisciplinary Applications and Synergistic Effects
The versatility of the 1,3,4-oxadiazole ring extends beyond medicinal chemistry into materials science and agrochemicals. mdpi.comchemicalbook.com Furthermore, the potential for synergistic effects, where the combination of a 1,3,4-oxadiazole derivative with another agent leads to an enhanced therapeutic outcome, is a promising area of investigation. nih.govnih.gov
The future exploration of This compound could involve:
Materials Science: 2,5-Disubstituted-1,3,4-oxadiazoles are known for their fluorescent properties and are being investigated for use in organic light-emitting diodes (OLEDs), laser dyes, and scintillators. chemicalbook.comresearchgate.net
Agrochemicals: Derivatives of 1,3,4-oxadiazole have shown potential as herbicides and insecticides. chemicalbook.com
Combination Therapies: The synergistic effects of 1,3,4-oxadiazole derivatives with existing drugs, such as chemotherapeutic agents, are being explored to overcome drug resistance and improve treatment efficacy. nih.govnih.gov For example, a 1,3,4-oxadiazole derivative in combination with 5-FU showed potential anti-tumor synergistic effects in a mouse tumor model. nih.gov
Challenges and Opportunities in the Field of 1,3,4-Oxadiazole Chemistry
Despite the significant progress in the field of 1,3,4-oxadiazole chemistry, several challenges remain. Overcoming these hurdles will open up new opportunities for the development of innovative drugs and materials. openmedicinalchemistryjournal.combohrium.com
Challenges:
Drug Resistance: The emergence of resistance to existing antimicrobial and anticancer agents is a major global health concern, necessitating the development of novel compounds with new mechanisms of action. openmedicinalchemistryjournal.com
Selectivity: Achieving high selectivity for the desired biological target while minimizing off-target effects is a critical challenge in drug design. openmedicinalchemistryjournal.com
Opportunities:
Targeting Novel Pathways: The diverse biological activities of 1,3,4-oxadiazoles provide an opportunity to explore their potential for modulating novel and underexplored biological pathways.
Bioisosteric Replacement: The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester groups, offering a strategy to improve the metabolic stability and pharmacokinetic properties of drug candidates. benthamdirect.comctu.edu.vn
Development of Theranostics: The fluorescent properties of some 1,3,4-oxadiazole derivatives could be exploited for the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.
Q & A
Q. What are the standard synthetic routes for preparing 2-Ethoxy-5-phenyl-1,3,4-oxadiazole, and what experimental parameters influence yield?
A common method involves cyclization of hydrazide intermediates with aromatic carboxylic acid derivatives. For example, 3,4-dibutoxythiophene-2,5-dicarboxylate (10 mmol) can react with 4-methylbenzoyl chloride (22 mmol) in pyridine under reflux (348 K for 5 hours), followed by treatment with phosphorus trichloride to form the oxadiazole ring. Yield optimization requires precise stoichiometry, solvent choice (e.g., pyridine for its dual role as solvent and base), and reaction time control. Post-synthesis purification via recrystallization (e.g., from chloroform) is critical, achieving ~78% yield .
Q. How can X-ray crystallography be used to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) typically involves ω/2θ scans. Refinement via SHELXL (using 5,260 reflections and 352 parameters) achieves R values <0.071. Hydrogen atoms are placed geometrically (C–H = 0.93–0.96 Å) and refined isotropically. Visualization tools like ORTEP-III aid in interpreting thermal ellipsoids and molecular geometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Compare experimental H/C shifts with DFT-predicted values to validate substituent effects (e.g., ethoxy group deshielding aromatic protons).
- FT-IR : Identify oxadiazole ring vibrations (C=N stretching at ~1,610 cm) and ethoxy C–O bonds (~1,250 cm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 267.1) and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Apply the Colle-Salvetti correlation-energy formula (restructured for local kinetic-energy density) to calculate HOMO/LUMO energies. For example, substituents like ethoxy groups lower LUMO levels (e.g., 2.4 eV) by electron donation, enhancing charge-transfer efficiency. Basis sets (e.g., 6-31G**) and solvent models (e.g., PCM for chloroform) improve accuracy. Validate results against experimental UV-Vis spectra .
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl) and conformational averaging. Use dynamic NMR if tautomerism is suspected.
- XRD vs. DFT Geometry : Adjust computational models to account for crystal packing forces (e.g., van der Waals interactions in P21/c space groups). SHELXL’s restraints (e.g., ISOR for anisotropic displacement) refine atomic positions .
Q. What strategies link this compound’s structure to its biological activity (e.g., anticancer potential)?
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing ethoxy with nitro groups) to enhance interaction with Src kinase (IC < 1 µM).
- In Silico Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets. Optimize oxadiazole planarity for π-π stacking with Phe-523 residues .
Methodological Frameworks
Q. How to design a research proposal integrating synthesis, characterization, and application of this compound?
- Theoretical Foundation : Anchor the study in frontier molecular orbital theory (for optoelectronic properties) or enzyme inhibition kinetics (for bioactivity).
- Experimental Workflow :
Synthesize derivatives via cross-coupling (e.g., Suzuki for biphenyl variants).
Characterize using SCXRD and spectroscopic methods.
Validate computational models (DFT, docking) against empirical data.
Reference frameworks in and to ensure alignment with academic standards .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (LD > 2,000 mg/kg in rats).
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: <0.1 mmHg at 298 K).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
